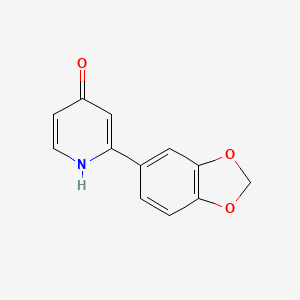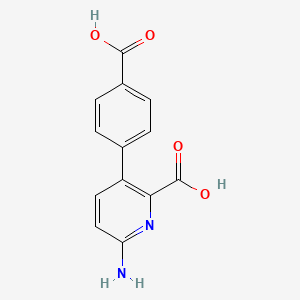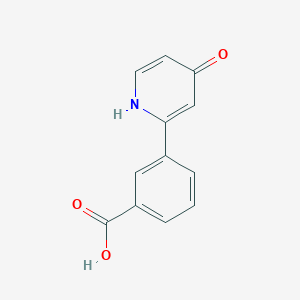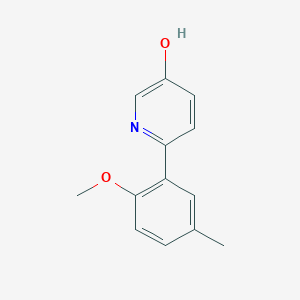
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 4-HMP, is an organic compound that has been used in scientific research for the past several decades. It is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the phenylpyridine family. 4-HMP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 160-164°C, a boiling point of 255-257°C, and a molecular weight of 234.3 g/mol. It is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
科学研究应用
4-HMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in analytical chemistry for the determination of trace metals and other elements. It is also used in drug research, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism.
作用机制
The mechanism of action of 4-HMP is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, including glucuronosyltransferases and sulfotransferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMP are not well understood. It has been found to inhibit the activity of cytochrome P450 enzymes, which can result in reduced drug metabolism. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics. It has also been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics.
实验室实验的优点和局限性
The main advantage of using 4-HMP in laboratory experiments is its high purity and solubility. It is a white crystalline solid that is soluble in water and organic solvents, making it easy to work with. In addition, it is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
The main limitation of using 4-HMP in laboratory experiments is its potential toxicity. It has been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics. In addition, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics.
未来方向
The future directions for research involving 4-HMP are numerous. One area of research is to further explore its potential toxicity. In addition, further research should be conducted on its mechanism of action, as well as its interactions with other drugs. Additionally, further research should be conducted on its potential applications in pharmaceuticals and drug synthesis. Finally, further research should be conducted on its potential applications in analytical chemistry and drug research.
合成方法
4-HMP can be synthesized using a variety of methods. The most common method is the reaction of 4-hydroxyphenylacetic acid with pyridine in aqueous solution. This reaction yields 4-HMP in a yield of approximately 95%. Other methods include the reaction of 4-hydroxybenzaldehyde with pyridine in the presence of a base, and the reaction of 4-methylenedioxyphenylacetone with pyridine in the presence of a base.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-13-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHBYURLCPZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














